molecular formula C13H18O2 B13987339 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- CAS No. 105966-39-0

2H-Pyran, tetrahydro-2-(1-phenylethoxy)-

Cat. No.: B13987339
CAS No.: 105966-39-0
M. Wt: 206.28 g/mol
InChI Key: OZGZXQGEFJVAFQ-UHFFFAOYSA-N
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Description

2H-Pyran, tetrahydro-2-(1-phenylethoxy)- is a chemical compound that belongs to the class of tetrahydropyrans These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- typically involves the reaction of tetrahydropyran with phenylethanol under acidic conditions. One common method is the acid-catalyzed etherification reaction, where tetrahydropyran is reacted with phenylethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also a common approach in industrial production.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-(1-phenylethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ethers or other substituted products.

Scientific Research Applications

2H-Pyran, tetrahydro-2-(1-phenylethoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenylethoxy group can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran, tetrahydro-2-(1-methylethoxy)-: Similar structure but with a methylethoxy group instead of a phenylethoxy group.

    Tetrahydro-2-(2-propynyloxy)-2H-pyran: Contains a propynyloxy group, leading to different chemical properties and reactivity.

Uniqueness

2H-Pyran, tetrahydro-2-(1-phenylethoxy)- is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of organic synthesis and pharmaceutical research.

Properties

CAS No.

105966-39-0

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(1-phenylethoxy)oxane

InChI

InChI=1S/C13H18O2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3

InChI Key

OZGZXQGEFJVAFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2CCCCO2

Origin of Product

United States

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